

# Technical Whitepaper on the Preclinical Toxicology of Telisotuzumab Vedotin (ABBV-167)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Abbv-167  |           |
| Cat. No.:            | B12424682 | Get Quote |

Disclaimer: Publicly available information distinguishes between two AbbVie development candidates designated **ABBV-167**. The first, Telisotuzumab Vedotin (Teliso-V), is a c-Metdirected antibody-drug conjugate (ADC) for oncology. The second is a phosphate prodrug of the BCL-2 inhibitor Venetoclax.[1][2][3][4] This document focuses on Telisotuzumab Vedotin, as its mechanism of action aligns more closely with the technical requirements of the prompt, including signaling pathways. Detailed proprietary preclinical toxicology reports for Telisotuzumab Vedotin are not publicly available; this guide synthesizes information from published clinical trial data and pharmacological summaries.

#### Introduction and Mechanism of Action

Telisotuzumab vedotin (Teliso-V) is an antibody-drug conjugate (ADC) developed by AbbVie that targets c-Met, a receptor tyrosine kinase that is often overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[5][6] Aberrant c-Met activation is implicated in tumor development and progression.[7] Teliso-V is designed to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing systemic toxicity.[5][8]

The compound consists of three main components:

- Antibody: A humanized IgG1κ monoclonal antibody, telisotuzumab (also known as ABT-700), that specifically binds to the c-Met receptor on the surface of tumor cells.[9][10]
- Payload: The small molecule monomethyl auristatin E (MMAE), a potent microtubuledisrupting agent.[7]



 Linker: A protease-cleavable valine-citrulline linker that connects the MMAE payload to the antibody.[7][10]

The mechanism of action begins with the antibody component binding to c-Met on expressing cells.[9] The ADC-receptor complex is then internalized by the cell. Inside the cell, the linker is cleaved, releasing the MMAE payload.[5] Free MMAE disrupts the microtubule network, leading to cell cycle arrest and subsequent apoptotic cell death.[7][9]

## **Signaling Pathway and Drug Delivery**

The following diagram illustrates the targeted delivery and intracellular mechanism of action of Telisotuzumab Vedotin.





Click to download full resolution via product page

Caption: Mechanism of Action of Telisotuzumab Vedotin.



# **Summary of Preclinical Toxicology Findings**

While specific IND-enabling toxicology reports are proprietary, information from public sources indicates that the toxicological profile of Teliso-V was evaluated in animals and was considered acceptable for human trials.[1][8] Key findings and anticipated toxicities are based on the individual components of the ADC and observations in clinical studies.



| Toxicological Finding / Area of Concern | Species / Context   | Summary of<br>Observation                                                                                                                                                                                                                 | Source(s) |
|-----------------------------------------|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Embryo-fetal Toxicity                   | Animal (Rat)        | Based on the mechanism of its MMAE payload, Teliso-V can cause fetal harm. Administration of MMAE to pregnant rats resulted in embryo-fetal mortality and structural abnormalities at exposures similar to the recommended clinical dose. | [9]       |
| On-Target<br>Pharmacology               | Animal (Mouse, Dog) | For the venetoclax prodrug also named ABBV-167, repeat dosing in mice and dogs showed the expected on-target pharmacology.                                                                                                                | [1]       |
| General Tolerability                    | Clinical            | In a Phase I study, Teliso-V was found to be well-tolerated at the recommended Phase 2 dose.                                                                                                                                              | [8]       |
| Class-Specific Toxicity<br>(Payload)    | Clinical            | The toxicity profile is similar to other ADCs that use MMAE, such as brentuximab vedotin. Peripheral neuropathy is an                                                                                                                     | [8][11]   |



|                                     |                    | expected class toxicity.                                                                                                                                                                                                         |                 |
|-------------------------------------|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Observed Clinical<br>Adverse Events | Human (Phase I/II) | The most common treatment-related adverse events (any grade) observed in clinical trials include peripheral sensory neuropathy, peripheral edema, fatigue, and nausea. Grade ≥3 peripheral sensory neuropathy has been reported. | [9][10][11][12] |

# **Experimental Protocols**

Detailed preclinical protocols for Teliso-V are not publicly available. However, based on standard practices for ADC development and mentions in the literature, the following methodologies are representative of the studies conducted.

## **In Vivo Antitumor Activity Studies**

- Objective: To determine the efficacy of Teliso-V in reducing tumor growth in animal models.
- Methodology:
  - Model System: Xenograft models using human tumor cell lines with varying levels of c-Met expression are implanted into immunocompromised mice.[8]
  - Dosing: Animals are treated with Teliso-V intravenously at various dose levels and schedules (e.g., once every 2 or 3 weeks).[10]
  - Endpoints: Tumor volume is measured regularly using calipers. Animal body weight is monitored as a general measure of toxicity. At the end of the study, tumors may be excised for biomarker analysis (e.g., IHC for c-Met).



 Control Groups: Vehicle control and potentially a non-targeting ADC control are included to demonstrate specificity.

# **General Toxicology Studies**

- Objective: To evaluate the safety profile and determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in relevant animal species.
- Methodology:
  - Species: Typically conducted in two species (a rodent, e.g., rat, and a non-rodent, e.g., cynomolgus monkey) in accordance with regulatory guidelines.
  - Dosing: Repeat-dose intravenous administration of Teliso-V for a defined period (e.g., 4 or 13 weeks).
  - Monitoring: Includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and clinical pathology (hematology, coagulation, serum chemistry).
  - Pathology: At termination, a full necropsy is performed, with organ weights recorded and a comprehensive set of tissues collected for histopathological examination.

#### **Preclinical Workflow Visualization**

The diagram below outlines a typical workflow for the preclinical assessment of an antibodydrug conjugate like Telisotuzumab Vedotin.





Click to download full resolution via product page

Caption: General Preclinical Development Workflow for an ADC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the Repertoire for "Large Small Molecules": Prodrug ABBV-167 Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of ABBV-167, Phosphate Prodrug of Venetoclax PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Telisotuzumab vedotin used for? [synapse.patsnap.com]
- 6. Telisotuzumab vedotin: The first-in-class c-Met-targeted antibody-drug conjugate granted FDA accelerated approval for treatment of non-squamous non-small cell lung cancer (NSCLC) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ascopubs.org [ascopubs.org]
- 9. drugs.com [drugs.com]
- 10. Phase I Study of 2- or 3-Week Dosing of Telisotuzumab Vedotin, an Antibody–Drug Conjugate Targeting c-Met, Monotherapy in Patients with Advanced Non–Small Cell Lung Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Technical Whitepaper on the Preclinical Toxicology of Telisotuzumab Vedotin (ABBV-167)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424682#abbv-167-preclinical-toxicology-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com